REACTION_CXSMILES
|
[C:1](=O)(O)[O-].[Na+].[N+:6]([C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][C:19]=1[CH2:20][CH:21]=[O:22])[C:12]([O:14][CH2:15][CH3:16])=[O:13])([O-:8])=[O:7].CI>CN(C=O)C.C(OCC)(=O)C>[CH3:1][CH:20]([C:19]1[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][C:9]=1[N+:6]([O-:8])=[O:7])[CH:21]=[O:22] |f:0.1|
|
Name
|
|
Quantity
|
318 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
ethyl 3-nitro-4-(2-oxoethyl)benzoate
|
Quantity
|
401 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OCC)C=CC1CC=O
|
Name
|
|
Quantity
|
426 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for over night at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water and saturated saline water in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified through silica gel column (hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)C1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 227 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |